![molecular formula C21H27NO3S B1305255 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate CAS No. 53639-82-0](/img/structure/B1305255.png)
1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate
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Description
Synthesis Analysis
The synthesis of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate and its derivatives involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine . This process is used to create a variety of compounds with potential antimicrobial properties, as seen in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives . Similarly, the condensation of piperidin-4-yl-diphenyl-methanol with different sulfonyl chlorides in methylene dichloride and triethylamine as the base leads to various sulfonyl-piperidin-4-yl-diphenyl-methanol compounds .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis, and confirmed by X-ray crystallography . The piperidine ring typically adopts a chair conformation, and the geometry around the sulfur atom is often a distorted tetrahedron . The placement of substituents on the piperidine ring and the benzhydryl moiety can significantly influence the molecular recognition and complexation properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate derivatives is diverse. For instance, the treatment of diphenylacetylene with dimethylsulfinyl carbanion leads to stereoisomeric compounds, indicating the potential for these compounds to undergo addition reactions . The presence of substituents in the beta-position of 1,3-dicarbonyl compounds can also influence the outcome of multicomponent reactions catalyzed by bromodimethylsulfonium bromide, leading to either Mannich-type products or functionalized piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonyl and piperidine groups contributes to their potential as antimicrobial agents . The coordination abilities of related compounds towards metal ions such as zinc(II), magnesium(II), and calcium(II) have been studied, revealing that these compounds coordinate metal ions via the phosphonate functions with the nitrogen atom remaining protonated . Additionally, the structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity . The crystallographic data provide insights into the conformation and geometry of these compounds, which are crucial for understanding their interactions and reactivity .
Future Directions
Piperidine derivatives, such as 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate, have significant potential in the field of drug discovery. They are being utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific structure and target
Pharmacokinetics
It’s noted that the incorporation of fluorine into similar compounds has been found to significantly reduce the pka of the compounds, which can have a beneficial influence on oral absorption .
Result of Action
The effects can vary widely depending on the specific derivative and its intended use
properties
IUPAC Name |
(1,1-diphenyl-3-piperidin-1-ylpropyl) methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-26(23,24)25-21(19-11-5-2-6-12-19,20-13-7-3-8-14-20)15-18-22-16-9-4-10-17-22/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZDVMAVFKQNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201879 |
Source
|
Record name | Pridinol mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate | |
CAS RN |
53639-82-0 |
Source
|
Record name | Pridinol mesilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053639820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pridinol mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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